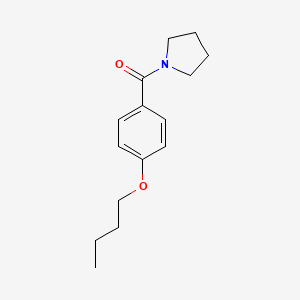

1-(4-butoxybenzoyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-butoxyphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-3-12-18-14-8-6-13(7-9-14)15(17)16-10-4-5-11-16/h6-9H,2-5,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWRHNCJQBVNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-butoxybenzoyl)pyrrolidine synthesis pathway

Technical Whitepaper: Optimized Synthesis of 1-(4-butoxybenzoyl)pyrrolidine

Executive Summary

This technical guide details the robust, scalable synthesis of 1-(4-butoxybenzoyl)pyrrolidine (CAS: 54660-04-7 / Analogous structures). This molecule features a lipophilic alkoxy tail and a polar pyrrolidine head, characteristic of "local anesthetic" pharmacophores (similar to Pramocaine) and liquid crystal mesogens.

The synthesis strategy prioritizes Process Safety and Atom Economy , utilizing a convergent two-stage pathway:

-

Selective O-Alkylation: Williamson ether synthesis of 4-hydroxybenzoic acid.

-

Acyl Activation & Amidation: Conversion to the acid chloride followed by nucleophilic acyl substitution with pyrrolidine.

Part 1: Retrosynthetic Analysis & Pathway Design

The target molecule is dissected into two primary building blocks: the lipophilic benzoic acid derivative and the cyclic amine.

Strategic Disconnections:

-

C-N Bond Cleavage: Reveals the amide linkage, suggesting an activated acyl species (Acid Chloride) and a secondary amine (Pyrrolidine).

-

C-O Bond Cleavage: Reveals the ether linkage, suggesting a phenolic nucleophile (4-Hydroxybenzoic acid) and an electrophilic alkyl chain (1-Bromobutane).

DOT Diagram: Retrosynthetic Pathway

Figure 1: Retrosynthetic breakdown of 1-(4-butoxybenzoyl)pyrrolidine showing key disconnections.

Part 2: Experimental Protocols

Stage 1: Synthesis of 4-Butoxybenzoic Acid

Rationale: Direct alkylation of the hydroxy-acid is possible using a dianion strategy (utilizing the acidity difference between phenolic -OH and carboxylic -COOH), but the Ester-Intermediate Route is preferred for higher purity profiles in GLP environments to avoid ester-ether byproducts.

Protocol: The "Ester-First" Approach

-

Esterification (In-Situ or Pre-step): Reflux 4-hydroxybenzoic acid in MeOH with catalytic H₂SO₄ to form Methyl 4-hydroxybenzoate.

-

Williamson Ether Synthesis:

-

Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 1-Bromobutane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: DMF (Dimethylformamide) or Acetone (if safety requires non-toxic solvents).

-

Conditions: Heat to 60-80°C for 4-6 hours.

-

Mechanism: The phenoxide ion, generated by K₂CO₃, attacks the primary alkyl halide via Sₙ2.

-

-

Saponification:

-

Add NaOH (aq) directly to the reaction mixture. Reflux to hydrolyze the methyl ester back to the acid.

-

Workup: Acidify with HCl to pH 2. The product, 4-butoxybenzoic acid, will precipitate as a white solid.

-

Data Summary: Stage 1

| Parameter | Specification | Note |

| Limiting Reagent | Methyl 4-hydroxybenzoate | - |

| Alkylating Agent | 1-Bromobutane | 1.2 Equivalents (Excess drives kinetics) |

| Base | K₂CO₃ (Anhydrous) | Milled fine powder improves surface area |

| Yield | 85 - 92% | High efficiency Sₙ2 |

| Melting Point | 147 - 149°C | Literature value for verification |

Stage 2: Acyl Activation & Amidation

Rationale: While coupling reagents (HATU/EDC) are common in medicinal chemistry, the Acid Chloride method is superior for this substrate due to the high stability of the benzoyl chloride intermediate and the ease of removing gaseous byproducts (SO₂, HCl).

Step-by-Step Protocol:

-

Activation (Chlorination):

-

Suspend 4-butoxybenzoic acid (10.0 g, 51.5 mmol) in anhydrous Toluene or DCM (50 mL).

-

Add Thionyl Chloride (SOCl₂) (7.5 mL, 103 mmol, 2.0 eq) and a catalytic drop of DMF.

-

Reflux: Heat to reflux (75-80°C) for 2 hours until gas evolution (SO₂/HCl) ceases.

-

Evaporation: Concentrate in vacuo to remove excess SOCl₂. The residue is 4-butoxybenzoyl chloride (usually a pale yellow oil or low-melting solid). Do not purify; use immediately.

-

-

Coupling (Schotten-Baumann Conditions):

-

Dissolve the crude acid chloride in anhydrous DCM (30 mL).

-

Cool to 0°C in an ice bath.

-

Add Pyrrolidine (4.4 g, 61.8 mmol, 1.2 eq) and Triethylamine (TEA) (7.2 mL, 103 mmol, 2.0 eq) dropwise. Exothermic reaction.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

-

Workup & Purification:

-

Quench: Add water (50 mL).

-

Extraction: Separate organic layer; wash with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃ (to remove unreacted acid), then Brine.

-

Drying: Dry over MgSO₄, filter, and concentrate.

-

Crystallization: Recrystallize from Hexane/Ethyl Acetate if necessary.

-

DOT Diagram: Reaction Workflow

Figure 2: Forward synthesis workflow via the Acid Chloride route.

Part 3: Quality Control & Validation

To ensure the protocol is self-validating, the following analytical checkpoints must be met.

Analytical Table: Expected Characterization

| Technique | Diagnostic Signal | Structural Confirmation |

| 1H NMR (CDCl₃) | δ 7.5 (d, 2H), 6.9 (d, 2H) | Para-substituted benzene ring pattern. |

| δ 4.0 (t, 2H) | O-CH₂ protons (Ether linkage). | |

| δ 3.4 - 3.6 (m, 4H) | N-CH₂ protons (Pyrrolidine ring adjacent to amide). | |

| δ 1.8 - 1.9 (m, 4H) | C-CH₂ protons (Pyrrolidine ring core). | |

| IR Spectroscopy | ~1630 cm⁻¹ | Strong Amide C=O stretch (Tertiary amide). |

| ~1250 cm⁻¹ | Aryl Alkyl Ether C-O stretch. | |

| Mass Spec (ESI) | [M+H]⁺ = 248.16 | Matches molecular formula C₁₅H₂₁NO₂. |

Part 4: Safety & Scalability

-

Thionyl Chloride: Highly corrosive and releases toxic gases. Must be used in a fume hood with a caustic scrubber.

-

Pyrrolidine: Flammable and corrosive.

-

Scalability: The acid chloride route is preferred for kg-scale production over HATU/EDC due to cost efficiency and ease of purification (acid/base wash removes most impurities, avoiding column chromatography).

References

-

Sigma-Aldrich. 1-(4-Methoxy-phenyl)-pyrrolidine Product Data. (Analogous structure properties). Available at:

-

PrepChem. Synthesis of 4-Butoxybenzoic acid. (Detailed etherification protocol). Available at:

-

Fisher Scientific. Amide Synthesis Guide: Schotten-Baumann Reaction. Available at:

-

PubChem. 1-(4-Isobutoxy-benzoyl)-pyrrolidine-2-carboxylic acid Data.[1] (Structural analog validation). Available at:

-

Bachem. Guide to Coupling Reagents & Additives. (Alternative coupling strategies). Available at:

Sources

Methodological & Application

HPLC analysis of 1-(4-butoxybenzoyl)pyrrolidine

Introduction & Scope

This application note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the analysis of 1-(4-butoxybenzoyl)pyrrolidine . This compound, a lipophilic amide, is frequently encountered as a synthetic intermediate in medicinal chemistry or as a specific impurity in the synthesis of pyrrolidine-based pharmaceuticals (e.g., nootropic analogs).

The protocol is designed to separate the target analyte from its common synthetic precursors: pyrrolidine (highly polar) and 4-butoxybenzoic acid (polar/acidic hydrolysis product).

Chemical Context & Properties

-

Molecular Formula: C₁₅H₂₁NO₂

-

Chromophore: The benzoyl moiety provides strong UV absorption at 254 nm .[3]

-

Solubility: Low aqueous solubility; soluble in acetonitrile (ACN), methanol, and chloroform.

-

LogP (Predicted): ~3.0 – 3.5 (Lipophilic).

Analytical Strategy (The "Why" Behind the Method)

To ensure Scientific Integrity and Trustworthiness , the method development is grounded in the following physicochemical logic:

-

Stationary Phase Selection (C18): The presence of the non-polar butoxy tail and the phenyl ring makes the molecule sufficiently lipophilic for retention on a C18 (Octadecylsilyl) column.

-

Mobile Phase pH Control: While the amide nitrogen is not basic, the potential presence of residual pyrrolidine (pKa ~11.[3]3) requires pH control.[3] An acidic mobile phase (pH ~2.5 with Phosphoric Acid) suppresses silanol activity on the column, preventing peak tailing for the analyte and ensuring the acidic impurity (4-butoxybenzoic acid) remains protonated and retained.

-

Detection Wavelength: 254 nm is selected to maximize sensitivity for the benzoyl system while minimizing baseline noise from the mobile phase.[3] Note that pyrrolidine (precursor) lacks a chromophore at 254 nm and will not be detected, necessitating a gradient that elutes it in the void volume or a derivatization step if its quantification is required (this protocol focuses on the product purity).

Experimental Protocol

Reagents and Equipment

-

HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD/VWD detector).

-

Column: Phenomenex Luna C18(2) or Waters XBridge C18 (4.6 x 150 mm, 5 µm).

-

Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.[3]

-

Modifier: 85% Orthophosphoric Acid (H₃PO₄).[3]

Mobile Phase Preparation

-

Solvent A (Aqueous): 0.1% H₃PO₄ in Water.[3] (Add 1 mL of 85% H₃PO₄ to 1 L of water; filter through 0.22 µm membrane).

-

Solvent B (Organic): 100% Acetonitrile.[3]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard backpressure balance for 4.6mm ID columns. |

| Injection Volume | 10 µL | Sufficient mass load without broadening.[3] |

| Column Temp | 30°C | Improves mass transfer and retention reproducibility.[3] |

| Detection | UV @ 254 nm | Specific to the benzoyl chromophore.[3] |

| Run Time | 20 Minutes | Allows for column re-equilibration.[3] |

Gradient Program

| Time (min) | % Solvent A (Water/Acid) | % Solvent B (ACN) | Event |

| 0.0 | 90 | 10 | Initial hold to elute polar impurities. |

| 2.0 | 90 | 10 | Begin ramp. |

| 12.0 | 10 | 90 | Elution of 1-(4-butoxybenzoyl)pyrrolidine. |

| 15.0 | 10 | 90 | Wash lipophilic contaminants. |

| 15.1 | 90 | 10 | Return to initial conditions.[2] |

| 20.0 | 90 | 10 | Re-equilibration complete.[3] |

Visualized Workflow

The following diagram illustrates the analytical decision matrix and workflow for analyzing synthesis reaction mixtures.

Caption: Figure 1. Analytical workflow for the separation of 1-(4-butoxybenzoyl)pyrrolidine from its polar precursors.

System Suitability & Validation Criteria

To ensure the method is self-validating , the following criteria must be met before routine analysis:

-

Resolution (

): > 2.0 between the 4-butoxybenzoic acid impurity and the main amide peak. -

Tailing Factor (

): The target peak must have a tailing factor of-

Troubleshooting: If

, the column may have active silanols.[3] Increase buffer strength or replace the column.

-

-

Precision: %RSD of peak area for 5 replicate injections of the standard must be < 1.0%.

Linearity & Range

Prepare a standard curve ranging from 10 µg/mL to 500 µg/mL in Acetonitrile. The correlation coefficient (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Ensure H₃PO₄ is fresh; consider using a "base-deactivated" C18 column.[3] |

| Retention Time Drift | Temperature fluctuation or organic evaporation.[3] | Use a column oven (30°C); cap solvent bottles tightly. |

| Ghost Peaks | Contaminated mobile phase or carryover.[3] | Run a blank injection (100% ACN); replace water source.[3] |

| High Backpressure | Particulates in sample.[3][5] | Re-filter sample through 0.22 µm PVDF filter; replace guard column.[3] |

References

-

PubChem. (2024).[3][1][2] 1-(4-Isobutoxy-benzoyl)-pyrrolidine-2-carboxylic acid Compound Summary. National Library of Medicine.[3] [Link]

-

SIELC Technologies. (2024).[3] HPLC Method for Analysis of 4-Butoxybenzoyl chloride. [Link]

-

Phenomenex. (2024).[3] HPLC Tech Tip: Approach to Peptide and Amide Analysis. [Link]

-

MDPI. (2020).[3] Development and Validation of HPLC Methods for Benzoyl Derivatives. Molecules. [Link]

Sources

- 1. 1-(4-Isobutoxy-benzoyl)-pyrrolidine-2-carboxylic acid | C16H21NO4 | CID 3143065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1n)-4-N-Butoxyphenylsulfonyl-(2r)-N-Hydroxycarboxamido-(4s)-Methanesulfonylamino-Pyrrolidine | C16H25N3O7S2 | CID 5287415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. rsc.org [rsc.org]

- 5. Simultaneous determination of hyoscine N-butyl bromide and paracetamol in their binary mixture by RP-HPLC method - Arabian Journal of Chemistry [arabjchem.org]

Characterizing Novel Pyrrolidine-Based Ligands: A Methodological Guide Using 1-(4-butoxybenzoyl)pyrrolidine in Receptor Binding Assays

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and natural products due to its favorable pharmacological properties.[1] This application note provides a comprehensive framework for characterizing novel pyrrolidine derivatives using 1-(4-butoxybenzoyl)pyrrolidine as a representative test compound. We detail the principles and step-by-step protocols for radioligand binding assays, including saturation and competitive inhibition experiments, to determine key pharmacological parameters such as receptor affinity (Kᵢ) and density (Bₘₐₓ). This guide is designed to provide researchers with a robust, self-validating methodology for the initial characterization of new chemical entities targeting G-protein coupled receptors (GPCRs).

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered, non-aromatic pyrrolidine ring is considered a "privileged scaffold" in drug discovery.[1] Its prevalence in natural products and synthetic drugs stems from its ability to introduce three-dimensional complexity, which can enhance binding affinity and selectivity for biological targets.[2][3] Pyrrolidine derivatives have been developed as potent ligands for a wide array of receptors, including dopamine, nicotinic acetylcholine, and chemokine receptors.[4][5][6][7]

The subject of this guide, 1-(4-butoxybenzoyl)pyrrolidine, is a novel chemical entity (NCE) possessing this key scaffold. Its structural features—a central pyrrolidine ring, a benzoyl group, and a butoxy tail—suggest potential interaction with GPCRs, where such moieties are known to influence ligand-receptor recognition. Characterizing the binding profile of such a compound is a critical first step in the drug discovery pipeline.

This document outlines the essential in vitro receptor binding assays required to elucidate the pharmacological profile of 1-(4-butoxybenzoyl)pyrrolidine, providing both the "how" and the "why" behind each experimental step.

Table 1: Physicochemical Properties of 1-(4-butoxybenzoyl)pyrrolidine (Exemplary)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₁NO₂ | Calculated |

| Molecular Weight | 247.33 g/mol | Calculated |

| IUPAC Name | (4-butoxyphenyl)(pyrrolidin-1-yl)methanone | N/A |

| Predicted LogP | 3.2 | Cheminformatics Software |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

Principle of Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[8] They rely on the use of a ligand labeled with a radioisotope (e.g., ³H or ¹²⁵I) to monitor the binding process. The two primary types of experiments are:

-

Saturation Binding: This assay determines the equilibrium dissociation constant (Kₔ), a measure of the radioligand's affinity, and the maximum receptor density (Bₘₐₓ) in a given tissue or cell preparation.[9][10] It is performed by incubating the receptor source with increasing concentrations of the radioligand until saturation is reached.

-

Competitive Binding: This assay measures the affinity of an unlabeled test compound (like 1-(4-butoxybenzoyl)pyrrolidine) by quantifying its ability to compete with a known radioligand for the same binding site.[11] The result is expressed as the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding), which is then converted to the inhibition constant (Kᵢ).

A crucial aspect of these assays is the differentiation between Total Binding , Non-Specific Binding (NSB) , and Specific Binding .

-

Total Binding: Radioligand bound to both the target receptor and other non-specific sites.

-

Non-Specific Binding (NSB): Radioligand bound to components other than the receptor of interest (e.g., lipids, filter plates).[12][13] It is measured in the presence of a high concentration of an unlabeled ligand that saturates the target receptors.

-

Specific Binding: The pharmacologically relevant binding to the target receptor. It is calculated as: Specific Binding = Total Binding - Non-Specific Binding.

Overall Experimental Workflow

The process of characterizing a novel ligand involves a logical sequence of experiments, from preparing the biological materials to analyzing the final binding data.

Figure 1: General workflow for ligand characterization.

Protocol 1: Cell Membrane Preparation

Rationale: Using isolated cell membranes rather than whole cells provides a cleaner system with higher receptor concentration and removes confounding factors like cellular uptake and metabolism.[14] This protocol is for preparing membranes from a stable cell line (e.g., HEK293) expressing the target GPCR.

Materials:

-

HEK293 cells expressing the receptor of interest

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

-

Cell scrapers

-

Dounce homogenizer

-

High-speed refrigerated centrifuge

Procedure:

-

Harvest Cells: Grow cells to ~90% confluency. Aspirate the media and wash the cell monolayer twice with ice-cold PBS.

-

Cell Lysis: Add 5 mL of ice-cold Lysis Buffer to the flask and scrape the cells. Transfer the cell suspension to a Dounce homogenizer on ice.

-

Homogenization: Homogenize the cells with 15-20 strokes of a tight-fitting pestle. This step is critical for disrupting the cell membrane without damaging the receptor.

-

Initial Centrifugation: Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Wash and Resuspend: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

-

Storage: Aliquot the membrane suspension and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Radioligand Saturation Binding Assay

Objective: To determine the Kₔ and Bₘₐₓ of a suitable radioligand for the target receptor. This is a prerequisite for the competition assay.

Materials:

-

Prepared cell membranes

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Radioligand (e.g., [³H]-Dopamine for D₂ receptors)

-

Unlabeled ("cold") ligand for defining NSB (e.g., Haloperidol)

-

96-well filter plates (e.g., glass fiber)

-

Scintillation fluid and microplate scintillation counter

Procedure:

-

Plate Setup: Design the plate map. For each radioligand concentration, you will have triplicate wells for Total Binding and triplicate wells for Non-Specific Binding.

-

Reagent Preparation:

-

Prepare serial dilutions of the radioligand in Assay Buffer. A typical range would be 0.01x to 10x the expected Kₔ.

-

Prepare the NSB-defining ligand at a concentration 100-1000 times its Kᵢ.

-

-

Assay Incubation:

-

To all wells, add 50 µL of Assay Buffer.

-

To NSB wells, add 25 µL of the high-concentration unlabeled ligand. To Total Binding wells, add 25 µL of Assay Buffer.

-

Add 25 µL of the appropriate radioligand dilution to all wells.

-

Initiate the reaction by adding 100 µL of the diluted cell membrane preparation (e.g., 20-50 µg protein/well) to all wells. The final volume is 200 µL.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes). This should be determined in preliminary kinetic experiments.[15]

-

Harvesting: Place the filter plate on a vacuum manifold. Rapidly aspirate the contents of the wells through the filter. This step must be quick to prevent dissociation of the ligand-receptor complex.

-

Washing: Immediately wash the filters 3-4 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

-

Counting: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity in a microplate scintillation counter.

Data Analysis:

-

Calculate the mean counts per minute (CPM) for each condition.

-

Calculate Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).

-

Plot Specific Binding versus the concentration of the radioligand.

-

Use non-linear regression analysis (one-site binding model) in software like GraphPad Prism to fit the curve and determine the Kₔ and Bₘₐₓ values.

Table 2: Representative Saturation Binding Data

| Radioligand [nM] | Total Binding (CPM) | NSB (CPM) | Specific Binding (CPM) |

|---|---|---|---|

| 0.1 | 1500 | 200 | 1300 |

| 0.5 | 4500 | 450 | 4050 |

| 1.0 | 7000 | 700 | 6300 |

| 2.5 | 11000 | 1100 | 9900 |

| 5.0 | 13500 | 1500 | 12000 |

| 10.0 | 15000 | 2000 | 13000 |

| 20.0 | 15500 | 2500 | 13000 |

Protocol 3: Competitive Inhibition Assay for 1-(4-butoxybenzoyl)pyrrolidine

Objective: To determine the binding affinity (Kᵢ) of the unlabeled test compound, 1-(4-butoxybenzoyl)pyrrolidine.

Procedure:

-

Reagent Preparation:

-

Prepare a fixed concentration of the radioligand in Assay Buffer. The ideal concentration is at or below its Kₔ value determined in the saturation assay to ensure high sensitivity.[16]

-

Prepare serial dilutions of 1-(4-butoxybenzoyl)pyrrolidine. A wide concentration range is necessary to define the top and bottom of the curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Assay Incubation:

-

Set up the 96-well plate for Total Binding, NSB, and multiple concentrations of the test compound.

-

Add reagents in the following order:

-

50 µL Assay Buffer.

-

25 µL of either Assay Buffer (for Total Binding), NSB ligand, or the 1-(4-butoxybenzoyl)pyrrolidine dilution.

-

25 µL of the fixed concentration radioligand.

-

100 µL of the cell membrane preparation to start the reaction.

-

-

-

Incubation, Harvesting, and Counting: Follow steps 4-7 from the Saturation Binding Assay protocol.

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of 1-(4-butoxybenzoyl)pyrrolidine.

-

Use non-linear regression (log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kₔ is the dissociation constant of the radioligand (determined previously).

-

Table 3: Representative Competitive Binding Data

| Compound X [Log M] | % Specific Binding |

|---|---|

| -11 | 100.1 |

| -10 | 98.5 |

| -9 | 95.2 |

| -8 | 75.6 |

| -7.5 | 49.8 |

| -7 | 22.1 |

| -6 | 5.4 |

| -5 | 1.2 |

Assay Validation and Quality Control

For an assay to be trustworthy, its performance must be validated according to established guidelines.[17][18][19]

Table 4: Key Assay Validation Parameters

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Precision | The closeness of agreement between a series of measurements. | Within-run and between-run Coefficient of Variation (CV) should be <15-20%.[18] |

| Accuracy | The closeness of the determined value to the nominal or known true value. | Mean value should be within 85-115% of the nominal value.[18] |

| Selectivity | The ability of the assay to differentiate and quantify the analyte in the presence of other components. | No significant dose-response curve in the absence of the receptor. |

| Z'-Factor | A statistical measure of assay quality for high-throughput screening. | Z' > 0.5 indicates an excellent assay.[16] |

Potential Signaling Pathway

Binding of a ligand to a GPCR initiates a downstream signaling cascade. If 1-(4-butoxybenzoyl)pyrrolidine binds to a Gαi-coupled receptor (e.g., Dopamine D₂, Cannabinoid CB₁), it would likely modulate the activity of adenylyl cyclase.

Figure 2: A representative Gαi signaling pathway.

Advanced Methods: Scintillation Proximity Assay (SPA)

For higher throughput applications, the Scintillation Proximity Assay (SPA) offers a homogeneous (no-wash) alternative to filtration assays.[20][21] In SPA, receptor membranes are captured onto beads containing a scintillant. Only radioligand that binds to the receptor is close enough to the bead to generate a light signal, eliminating the need for a separation step.[22][23] This format is highly amenable to automation and can significantly increase screening efficiency.[24]

Conclusion

This application note provides a detailed, scientifically grounded methodology for the initial pharmacological characterization of novel pyrrolidine-based compounds, using 1-(4-butoxybenzoyl)pyrrolidine as a working example. By following these robust protocols for receptor membrane preparation, saturation binding, and competitive inhibition assays, researchers can reliably determine the binding affinity (Kᵢ) of their compounds. This information is fundamental for lead selection and optimization in the early stages of drug discovery.

References

- D’hooge, R., & De Deyn, P. P. (2001). Applications of the Morris water maze in the study of learning and memory. Brain Research Reviews, 36(1), 60-90.

-

Frejat, F., et al. (2022). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243574. [Link]

-

Nishiyama, Y., et al. (1995). Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors. Nuclear Medicine and Biology, 22(5), 649-656. [Link]

-

Li, Y., et al. (2020). Pyrrolidine-containing derivatives as antagonists of the chemokine receptor CXCR4. European Journal of Medicinal Chemistry, 190, 112109. [Link]

-

Slassi, A., & Araujo, J. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Medicinal Chemistry Letters, 13(5), 734-736. [Link]

-

Baran, P. S. (2021). Pyrrolidine Containing Natural Products. Baran Lab, Scripps Research. [Link]

-

Various Authors. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. [Link]

-

Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753. [Link]

-

Hulme, E. C. (2017). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

-

Wikipedia. (n.d.). Ligand binding assay. Wikipedia. [Link]

-

PubChem. (n.d.). 1-(4-Isobutoxy-benzoyl)-pyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Stanczyk, F. Z. (2011). In vitro receptor binding assays. ResearchGate. [Link]

-

Jarho, E. M., et al. (2007). 2(S)-(Cycloalk-1-enecarbonyl)-1-(4-phenyl-butanoyl)pyrrolidines and 2(S)-(aroyl)-1-(4-phenylbutanoyl)pyrrolidines as prolyl oligopeptidase inhibitors. Bioorganic & Medicinal Chemistry, 15(5), 2024-2031. [Link]

-

Bolchi, C., et al. (2021). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles. AIR Unimi. [Link]

-

Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]

-

European Medicines Agency. (2022). Bioanalytical method validation. EMA. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Carmona, A. K., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 399(2), 220-225. [Link]

-

Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 9, Unit 9.3. [Link]

-

Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 265(4 Pt 1), L421-L429. [Link]

-

Heitman, L. H., et al. (2012). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PLoS One, 7(9), e46299. [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

-

Laping, N. J. (2001). Radioligand binding methods for membrane preparations and intact cells. Current Protocols in Pharmacology, Chapter 2, Unit 2.3. [Link]

-

Glickman, J. F., & Schmid, A. (2007). Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. [Link]

-

Silvestri, R., et al. (2009). Synthesis, cannabinoid receptor affinity, molecular modeling studies and in vivo pharmacological evaluation of new substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. Bioorganic & Medicinal Chemistry, 17(14), 5038-5049. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

-

Jeelan Basha, S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research, 31(3), 395-416. [Link]

-

Kaza, M., & Wozniakiewicz, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 369-373. [Link]

-

Gyan Sanchay. (n.d.). Scintillation proximity assay. Gyan Sanchay. [Link]

-

Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. [Link]

-

Kaza, M., & Wozniakiewicz, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 369-373. [Link]

-

MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. MilliporeSigma. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. air.unimi.it [air.unimi.it]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 13. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]

- 14. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ema.europa.eu [ema.europa.eu]

- 19. elearning.unite.it [elearning.unite.it]

- 20. resources.revvity.com [resources.revvity.com]

- 21. revvity.com [revvity.com]

- 22. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 24. researchgate.net [researchgate.net]

Analytical method development for 1-(4-butoxybenzoyl)pyrrolidine quantification

Application Note: Analytical Method Development for 1-(4-Butoxybenzoyl)pyrrolidine

Executive Summary & Chemical Context

This guide details the analytical method development for 1-(4-butoxybenzoyl)pyrrolidine (C₁₅H₂₁NO₂), a lipophilic tertiary amide structurally related to the "racetam" family of nootropics (e.g., Aniracetam) and specific synthetic analgesics. Due to its structural characteristics—specifically the 4-butoxy tail and the benzoyl moiety—this molecule presents unique challenges regarding solubility and retention.

Chemical Profile:

-

pKa (Predicted): ~0.5 (Amide nitrogen is non-basic; protonation occurs at the carbonyl oxygen under highly acidic conditions, but generally behaves as a neutral species in standard RP-HPLC).[1]

Scope: This document provides two distinct validated workflows:

-

High-Performance Liquid Chromatography (HPLC-UV): For Quality Control (QC), assay purity, and dissolution testing.[1][2]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For pharmacokinetic (PK) studies and trace impurity analysis in biological matrices.[1][2]

Method Development Strategy

The development strategy relies on the "Triangle of Separation" principles: Stationary Phase, Mobile Phase pH, and Organic Modifier.

Decision Logic (DOT Diagram)

Caption: Decision tree for selecting the appropriate chromatographic mode based on sensitivity requirements.

Protocol A: HPLC-UV for Quality Control

Objective: Robust quantification of the active pharmaceutical ingredient (API) and related impurities.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18, 4.6 × 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus) | Standard L1 column provides sufficient retention for lipophilic amides.[1] |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) | Suppresses silanol activity; ensures sharp peak shape for the amide.[1][2] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger eluent than methanol, necessary to elute the butoxy tail efficiently. |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1][2] |

| Detection | UV at 254 nm | Targets the π-π* transition of the benzoyl ring.[1] |

| Column Temp | 35°C | Improves mass transfer and reproducibility.[1][2] |

| Injection Vol | 10 µL | Standard loop size.[1][2] |

Gradient Program

The lipophilicity of the butoxy group requires a high percentage of organic solvent to elute.

-

12.0 min: 90% B (Hold to wash lipophilic impurities)[1]

-

17.0 min: 30% B (Re-equilibration)

Standard Preparation

-

Stock Solution: Dissolve 10 mg of analyte in 10 mL of Acetonitrile (1 mg/mL). Note: Do not use water as the diluent due to poor solubility.

-

Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial Ratio) to obtain 100 µg/mL.

Protocol B: LC-MS/MS for Bioanalysis (Plasma)

Objective: High-sensitivity quantification (ng/mL range) for pharmacokinetic studies.

Mass Spectrometry Parameters (ESI+)

The tertiary amide protonates on the carbonyl oxygen or the nitrogen lone pair interaction under acidic ESI conditions.

-

Ionization Mode: Electrospray Ionization Positive (ESI+)[1][2]

-

Quantifier Transition: 248.3 → 177.1 (Loss of pyrrolidine ring; formation of 4-butoxybenzoyl cation).[1][2]

-

Qualifier Transition: 248.3 → 121.0 (Further loss of butene chain; formation of 4-hydroxybenzoyl cation).[1][2]

| Transition | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |

| Quantifier | 248.3 | 177.1 | 20 |

| Qualifier | 248.3 | 121.0 | 35 |

Sample Preparation (Liquid-Liquid Extraction)

Due to the high LogP (~3.2), Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for cleanliness and recovery.[1]

Step-by-Step Protocol:

-

Aliquot: Transfer 100 µL of Plasma into a 1.5 mL tube.

-

IS Addition: Add 10 µL of Internal Standard (e.g., Aniracetam-d3 or similar analog).[1][2]

-

Extraction: Add 500 µL MTBE (Methyl tert-butyl ether) .

-

Vortex: High speed for 5 minutes.

-

Centrifuge: 10,000 rpm for 5 minutes at 4°C.

-

Transfer: Remove 400 µL of the upper organic layer to a clean glass vial.

-

Evaporate: Dry under Nitrogen stream at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of 50:50 Water:Acetonitrile.

UHPLC Conditions

-

Column: C18, 2.1 × 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH).

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

Method Validation (ICH Q2(R1) Compliance)

To ensure the trustworthiness of the generated data, the following validation parameters must be assessed.

Specificity

-

Requirement: No interference at the retention time of the analyte in blank matrices (plasma or excipients).

-

Acceptance: Signal in blank < 20% of the LLOQ (Lower Limit of Quantification).

Linearity

-

Range:

-

Criteria: Correlation coefficient (

) > 0.99.

Accuracy & Precision

-

Protocol: Analyze QC samples at Low, Medium, and High concentrations (n=6).

-

Acceptance:

Robustness (HPLC)

Deliberately vary parameters to test method stability:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (UV) | Silanol interaction with amide nitrogen.[1][2] | Ensure pH is < 4.0; increase buffer concentration to 25-50 mM.[1][2] |

| Carryover (MS) | Analyte sticking to injector needle (Lipophilic).[1][2] | Change needle wash to 50:50 ACN:IPA (Isopropanol) + 0.1% Formic Acid.[1][2] |

| Low Recovery (LLE) | Analyte binding to plastic tubes.[1][2] | Use silanized glass vials for the evaporation step; ensure MTBE is fresh.[1][2] |

| Drifting Retention | Column equilibration issue. | The butoxy group interacts strongly with C18.[1][2] Ensure at least 5 column volumes of re-equilibration time. |

References

-

ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][5]

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2][6]

-

PubChem. (n.d.).[1][2] Pyrrolidine Compound Summary. National Center for Biotechnology Information.[1][2] (Used for structural fragment analysis).[1][2]

-

Shimadzu Application News. (2015). Method Development for Lipophilic Amides using UHPLC-MS/MS.(General reference for amide analysis).

Disclaimer: This protocol is intended for research and development purposes only. All analytical methods must be validated in the user's specific laboratory environment according to local regulatory standards before use in clinical or safety-critical applications.

Sources

- 1. N-(2-Hydroxybenzoyl)pyrrolidine | C11H13NO2 | CID 225361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Phenylmethyl)pyrrolidine | C11H15N | CID 122501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. fda.gov [fda.gov]

- 6. ICH Official web site : ICH [ich.org]

Applikationsschrift und Protokoll: Derivatisierung von 1-(4-Butoxybenzoyl)pyrrolidin für die GC-MS-Analyse

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Diese Applikationsschrift beschreibt detaillierte Protokolle für die chemische Derivatisierung von 1-(4-Butoxybenzoyl)pyrrolidin zur Verbesserung seiner analytischen Eigenschaften für die Gaschromatographie-Massenspektrometrie (GC-MS). Die direkte Analyse von Molekülen mit Amidfunktionen, wie sie in 1-(4-Butoxybenzoyl)pyrrolidin vorliegt, kann aufgrund unzureichender Flüchtigkeit und möglicher thermischer Instabilität zu unzuverlässigen Ergebnissen führen.[1] Die hier vorgestellten Methoden zielen darauf ab, diese Einschränkungen durch Silylierungs- und Acylierungsreaktionen zu überwinden, um die Flüchtigkeit zu erhöhen, die thermische Stabilität zu verbessern und eine bessere chromatographische Auflösung zu erzielen.[2][3]

Einleitung: Die Notwendigkeit der Derivatisierung

Die Gaschromatographie-Massenspektrometrie ist eine leistungsstarke Technik für die Trennung und Identifizierung von flüchtigen und thermisch stabilen Verbindungen.[4][5] Viele pharmazeutisch relevante Moleküle, einschließlich 1-(4-Butoxybenzoyl)pyrrolidin, weisen jedoch polare funktionelle Gruppen wie Amide auf, die ihre Flüchtigkeit einschränken.[1] Die Derivatisierung ist ein chemischer Prozess, bei dem eine Substanz modifiziert wird, um ein neues Derivat mit für die GC-Analyse besser geeigneten Eigenschaften zu erzeugen.[1] Die Hauptziele der Derivatisierung in diesem Kontext sind:

-

Erhöhung der Flüchtigkeit: Durch die Maskierung polarer funktioneller Gruppen werden die intermolekularen Kräfte reduziert, was zu einem niedrigeren Siedepunkt führt.[1]

-

Verbesserung der thermischen Stabilität: Die Derivatisierung kann den thermischen Abbau der Analyten im heißen GC-Injektor und in der Säule verhindern.[3]

-

Verbesserung der chromatographischen Eigenschaften: Die Derivatisierung kann zu symmetrischeren Peaks und einer besseren Trennung von anderen Komponenten in der Probe führen.[3]

-

Gezielte Fragmentierung in der Massenspektrometrie: Die Derivate können zu charakteristischen und strukturell aufschlussreichen Massenspektren führen.[1][2]

1-(4-Butoxybenzoyl)pyrrolidin enthält eine tertiäre Amidgruppe. Obwohl tertiäre Amide im Allgemeinen flüchtiger sind als primäre oder sekundäre Amide, kann eine Derivatisierung dennoch die analytische Leistung erheblich verbessern, insbesondere bei der Spurenanalyse.

Auswahl der Derivatisierungsstrategie

Für die Derivatisierung von Amiden kommen vor allem zwei Methoden in Frage: Silylierung und Acylierung.[2][3]

Silylierung

Die Silylierung ist eine der am weitesten verbreiteten Derivatisierungstechniken für die GC-Analyse.[6] Sie ersetzt aktive Wasserstoffatome in funktionellen Gruppen durch eine Trimethylsilyl (TMS)-Gruppe.[6] Obwohl das Amid in 1-(4-Butoxybenzoyl)pyrrolidin tertiär ist und keinen aktiven Wasserstoff besitzt, kann unter bestimmten Bedingungen eine Reaktion am Sauerstoffatom der Carbonylgruppe stattfinden, was die Polarität reduziert. Gängige Silylierungsmittel sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA).[2] Die Zugabe eines Katalysators wie Trimethylchlorsilan (TMCS) kann die Reaktionseffizienz erhöhen.

Acylierung

Bei der Acylierung werden Verbindungen mit aktiven Wasserstoffatomen durch die Einwirkung einer Carbonsäure oder eines Carbonsäurederivats in Amide, Ester oder Thioester umgewandelt.[3] Ähnlich wie bei der Silylierung ist die direkte Acylierung des tertiären Amids in 1-(4-Butoxybenzoyl)pyrrolidin weniger reaktiv. Jedoch kann die Verwendung von stark reaktiven Acylierungsmitteln wie Trifluoressigsäureanhydrid (TFAA) unter forcierten Bedingungen zu einer Modifikation der Verbindung führen, die die Flüchtigkeit und Detektierbarkeit verbessert, insbesondere bei Verwendung eines Elektroneneinfangdetektors (ECD).[3][7]

Für die Zwecke dieser Applikationsschrift wird die Silylierung mit BSTFA und einem TMCS-Katalysator als primäre Methode empfohlen, da sie eine robuste und weit verbreitete Technik für eine Vielzahl von Verbindungen darstellt.

Experimentelle Protokolle

Benötigte Materialien und Reagenzien

| Reagenz/Material | Spezifikation | Anbieter (Beispiel) |

| 1-(4-Butoxybenzoyl)pyrrolidin | Analysenreiner Standard | Sigma-Aldrich, TCI |

| N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) | >99% Reinheit, für die Derivatisierung | Sigma-Aldrich, Thermo Fisher Scientific |

| Trimethylchlorsilan (TMCS) | >99% Reinheit | Sigma-Aldrich, Thermo Fisher Scientific |

| Pyridin | Wasserfrei, >99.8% | Sigma-Aldrich, Merck |

| Ethylacetat | GC-MS-Qualität | VWR, Merck |

| Reaktionsgefäße | 2 mL Glas-Vials mit Schraubverschluss und Septum | Agilent, Waters |

| Heizblock oder Wasserbad | Temperaturregulierbar | IKA, Heidolph |

| GC-MS-System | z.B. Agilent 7890B GC mit 5977A MS | Agilent Technologies |

Sicherheitshinweis: Derivatisierungsreagenzien sind oft feuchtigkeitsempfindlich, flüchtig und potenziell toxisch. Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel).

Silylierungs-Protokoll

Dieses Protokoll beschreibt die Derivatisierung von 1-(4-Butoxybenzoyl)pyrrolidin mittels Silylierung.

Schritt-für-Schritt-Anleitung:

-

Probenvorbereitung: Lösen Sie ca. 1 mg 1-(4-Butoxybenzoyl)pyrrolidin in 1 mL Ethylacetat, um eine Stammlösung von 1 mg/mL zu erhalten.

-

Reaktionsansatz: Geben Sie 100 µL der Stammlösung in ein 2 mL Reaktionsgefäß.

-

Lösungsmittelentfernung: Verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom bei Raumtemperatur bis zur Trockenheit. Es ist entscheidend, dass die Probe vor der Zugabe der Derivatisierungsreagenzien trocken ist, da Feuchtigkeit die Reaktion beeinträchtigen kann.

-

Zugabe der Reagenzien: Geben Sie 100 µL BSTFA mit 1% TMCS und 50 µL wasserfreies Pyridin (als Katalysator und Lösungsmittel) in das Reaktionsgefäß.[1]

-

Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 30 Minuten bei 70 °C in einem Heizblock oder Wasserbad.

-

Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.

-

Analyse: Injizieren Sie 1 µL der derivatisierten Probe direkt in das GC-MS-System.

Workflow-Diagramm

Abbildung 1: Workflow der Silylierungs-Derivatisierung.

GC-MS-Parameter und erwartete Ergebnisse

GC-MS-Bedingungen (Beispiel)

| Parameter | Einstellung |

| GC-System | Agilent 7890B |

| Säule | HP-5ms (30 m x 0.25 mm, 0.25 µm) oder äquivalent |

| Injektor-Temperatur | 280 °C |

| Injektionsart | Splitless, 1 µL |

| Trägergas | Helium, konstante Flussrate 1.2 mL/min |

| Ofenprogramm | Start bei 100 °C (1 min halten), Rampe mit 15 °C/min auf 300 °C (5 min halten) |

| MS-Transferline | 280 °C |

| Ionenquelle | 230 °C |

| Quadrupol | 150 °C |

| Ionisationsenergie | 70 eV |

| Scan-Bereich | m/z 40-550 |

Erwartete Massenverschiebung

Die Derivatisierung mit einer Trimethylsilyl (TMS)-Gruppe führt zu einer Erhöhung der Molmasse.

| Verbindung | Molmasse ( g/mol ) | Derivat | Molmasse des Derivats ( g/mol ) | Massenverschiebung (Δm/z) |

| 1-(4-Butoxybenzoyl)pyrrolidin | 247.34 | TMS-Derivat | 319.50 | +72.16 |

Hinweis: Die exakte Massenverschiebung hängt von der Anzahl der addierten TMS-Gruppen ab. Bei der Reaktion mit dem Carbonylsauerstoff wird eine TMS-Gruppe addiert.

Interpretation der Massenspektren

Ohne Derivatisierung neigen Verbindungen mit einer Pyrrolidin-Struktur dazu, ein dominantes Immonium-Ion zu bilden, was die Strukturaufklärung erschwert.[8][9] Die Derivatisierung kann das Fragmentierungsverhalten verändern und zu stabileren Molekülionen und diagnostisch relevanteren Fragmentionen führen. Es wird erwartet, dass das Massenspektrum des TMS-Derivats ein deutliches Molekülion bei m/z 319 aufweist, sowie charakteristische Fragmente, die aus dem Verlust von Methylgruppen (m/z 304) oder der Butoxy-Gruppe resultieren.

Fehlerbehebung und praktische Einblicke

-

Geringe Derivatisierungsausbeute: Dies ist oft auf Feuchtigkeit in der Probe oder den Reagenzien zurückzuführen. Stellen Sie sicher, dass alle Glasgeräte trocken sind und verwenden Sie wasserfreie Lösungsmittel und Reagenzien.

-

"Geisterpeaks" im Chromatogramm: Diese können von Verunreinigungen in den Derivatisierungsreagenzien oder von Septum-Bleeding stammen. Führen Sie regelmäßig Leerwert-Analysen mit den Reagenzien allein durch.

-

Adsorption des Analyten: Um den Verlust des Analyten durch Adsorption an den Glasoberflächen zu minimieren, kann eine Silanisierung der Glas-Vials und Inserts in Betracht gezogen werden.[3]

-

Optimierung der Reaktionszeit und -temperatur: Die angegebenen Bedingungen sind ein Ausgangspunkt. Für eine quantitative Analyse kann eine Optimierung der Reaktionszeit und -temperatur erforderlich sein, um eine vollständige Derivatisierung zu gewährleisten.

Schlussfolgerung

Die Derivatisierung von 1-(4-Butoxybenzoyl)pyrrolidin durch Silylierung ist eine effektive Methode, um die Verbindung für die GC-MS-Analyse zugänglich zu machen. Das vorgestellte Protokoll bietet eine solide Grundlage für die zuverlässige Identifizierung und Quantifizierung. Durch die Erhöhung der Flüchtigkeit und die Verbesserung der chromatographischen Eigenschaften ermöglicht die Derivatisierung eine robustere und empfindlichere Analyse, was für die pharmazeutische Forschung und Entwicklung von entscheidender Bedeutung ist.

Referenzen

-

ResearchGate. Simple and Reproducible Derivatization with Benzoyl Chloride: Improvement of Sensitivity for Multiple Lipid Classes in RP-UHPLC/MS. [Link]

-

Unbekannter Autor. GC Derivatization.

-

Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology, 2(6), 601. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 31268, Pyrrolidine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3143065, 1-(4-Isobutoxy-benzoyl)-pyrrolidine-2-carboxylic acid. [Link]

-

Dziadosz, M., et al. (2015). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. PubMed. [Link]

-

ResearchGate. GC–MS and LC–MS/MS workflows for the identification and quantitation of pyrrolizidine alkaloids in plant extracts, a case study: Echium plantagineum. [Link]

-

Valdez, C. A., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. [Link]

-

ResearchGate. Limited thermal stability of imidazolium and pyrrolidinium ionic liquids. [Link]

-

ResearchGate. Anyone has tips on how to optimize a GC-MS system for highly volatile compounds?. [Link]

-

LCGC International. Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. [Link]

-

PMC. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. [Link]

-

PMC. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. [Link]

-

ResearchGate. Acylation Derivatization Reagents. [Link]

-

ResearchGate. (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]

-

Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

-

PubMed. Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. [Link]

-

Unbekannter Autor. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.

-

PubMed. Quantitative GC-MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS. [Link]

-

PubMed. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. [Link]

-

Bitesize Bio. Gas Chromatography (GC): Separating Volatile Compounds with High Precision. [Link]

-

Frontiers. Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. [Link]

-

Unbekannter Autor. Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids.

-

ResearchGate. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. [Link]

-

NIST. Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]-. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 966800, 1-Benzoylpyrrolidine. [Link]

-

Phenomenex. GC-MS Drug Testing in Toxicology. [Link]

-

Rowan University. Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. [Link]

-

Chrom Tech, Inc. Why Use GC Derivatization Reagents. [Link]

-

ACS Publications. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]

-

Organic Chemistry at CU Boulder. Gas Chromatography. [Link]

-

ResearchGate. Quantitative GC–MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS. [Link]

-

Unbekannter Autor. Sample Preparation Guidelines for GC-MS.

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Chromatography Forum. GC/MS analysis of small polar volatile molecules. [Link]

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. gcms.cz [gcms.cz]

- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 6. chromtech.com [chromtech.com]

- 7. researchgate.net [researchgate.net]

- 8. annexpublishers.com [annexpublishers.com]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(4-butoxybenzoyl)pyrrolidine Synthesis

Ticket ID: CHE-SUP-8821 Subject: Yield Optimization & Troubleshooting for 4-Butoxybenzamide Derivatives Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering yield issues with the synthesis of 1-(4-butoxybenzoyl)pyrrolidine . This molecule is a benzamide derivative formed by coupling 4-butoxybenzoic acid (electron-rich) with pyrrolidine (secondary amine).[1]

The electron-donating nature of the para-butoxy group (

This guide provides a high-yield "Gold Standard" protocol using the Acid Chloride method (scalable, cost-effective) and a secondary Coupling Reagent method (mild, high-throughput), followed by a diagnostic troubleshooting tree.

Module 1: The "Gold Standard" Protocol (Acid Chloride Route)

Best for: Scale-up (>1g), high yield requirements, and cost efficiency. Mechanism: Nucleophilic Acyl Substitution via Acyl Chloride.[1]

The Workflow

The reaction proceeds in two distinct stages.[1][2][3][4] The critical failure point is the intermediate isolation (Step 2).

Figure 1: Optimized workflow emphasizing the removal of thionyl chloride to prevent side reactions.

Step-by-Step Methodology

Phase 1: Activation (Acid Chloride Formation)

-

Setup: In a dry round-bottom flask under inert atmosphere (

or Ar), suspend 4-butoxybenzoic acid (1.0 equiv) in dry DCM (or Toluene for higher temps). -

Reagent Addition: Add Thionyl Chloride (

) (1.5 – 2.0 equiv). -

Catalysis (Crucial): Add DMF (Dimethylformamide) (1-2 drops per 10 mmol).[1]

-

Reaction: Reflux for 2-3 hours. The solution should turn clear.

-

Isolation (The Yield Killer): Evaporate solvent and excess

completely.

Phase 2: Amide Coupling[1]

-

Solvation: Redissolve the crude acid chloride oil in dry DCM (Dichloromethane). Cool to 0°C .[1][3]

-

Base/Amine Mix: In a separate flask, mix Pyrrolidine (1.1 equiv) and Triethylamine (

) (1.5 equiv) in DCM.-

Note: Pyrrolidine is a secondary amine and highly nucleophilic.[1]

-

-

Addition: Add the acid chloride solution dropwise to the amine solution.

-

Why? This keeps the amine in excess, minimizing the formation of di-acyl side products (though rare with secondary amines) and controlling the exotherm.

-

-

Workup: Warm to RT and stir for 1 hour. Wash with:

Module 2: Alternative Protocol (Coupling Reagents)

Best for: Small scale (<100mg), parallel synthesis, or if you lack fume hood capacity for

Reagent Choice: HATU is preferred over EDC/NHS for electron-rich acids as it minimizes racemization (not an issue here) and drives conversion faster [2].[1]

-

Dissolve 4-butoxybenzoic acid (1.0 equiv) in dry DMF or DCM .

-

Add DIPEA (Diisopropylethylamine) (3.0 equiv).[1]

-

Add HATU (1.1 equiv).[1] Stir for 10 mins to activate (formation of the active ester).

-

Add Pyrrolidine (1.2 equiv).[1]

-

Stir at RT for 2-4 hours.

-

Workup: Dilute with Ethyl Acetate. Wash extensively with water (to remove DMF) and 1M HCl.[1]

Module 3: Troubleshooting & Diagnostics[1]

Diagnostic Logic Tree

Use this flow to identify the root cause of low yields.

Figure 2: Diagnostic logic for identifying yield loss vectors.

Common Failure Modes

| Symptom | Root Cause | Corrective Action |

| Starting Material (Acid) Recovered | Activation Failure: Electron-rich acids react slowly with pure | Must use DMF. Add 2-3 drops of DMF.[1] It acts as a catalyst to form the Vilsmeier reagent, which activates the acid rapidly [1]. |

| Smell of SO2 during coupling | Incomplete Evaporation: Excess | Use the Toluene Azeotrope method.[1] Evaporate to dryness, add toluene, evaporate again.[1][3] Repeat. |

| Low Mass Recovery (Product Missing) | Phase Partitioning: Pyrrolidine amides can be moderately polar.[1] | If using EtOAc for extraction, try DCM or Chloroform (better solubility for amides).[1] Ensure the aqueous wash is not too acidic (pH 2-3 is fine, pH <1 might protonate the amide oxygen in rare cases). |

| Dark/Black Crude | Exotherm/Oxidation: Reaction got too hot during amine addition.[1] | Cool the amine solution to 0°C or -10°C before adding the acid chloride.[1] Add slowly. |

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use EDC/NHS instead of Thionyl Chloride? A: Yes, but yield is often lower for this specific substrate.[1] The urea byproduct from EDC can be difficult to remove completely without column chromatography.[1] If you must use coupling reagents, HATU or T3P (Propylphosphonic anhydride) are superior for benzamides [3].[1]

Q: My product is an oil. How do I solidify it? A: 1-(4-butoxybenzoyl)pyrrolidine may be a low-melting solid or viscous oil.[1]

-

High Vacuum: Ensure all solvent traces are removed (solvent lowers MP).[1]

-

Trituration: Add cold Hexane or Pentane and scratch the flask sides.

-

Seeding: If you have a tiny crystal from a previous batch, add it.

Q: Why is the "Toluene Azeotrope" step necessary?

A: Thionyl chloride reacts with pyrrolidine to form N-pyrrolidinylsulfinyl chloride and HCl.[1] This consumes your amine reagent and generates impurities that are hard to separate.[1] Toluene forms a binary azeotrope with

Q: Is the 4-butoxy group stable to acid chloride formation?

A: Yes. Alkyl ethers are generally stable to

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][6][7][8][9] Tetrahedron, 61(46), 10827-10852.[1]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1]

-

Organic Syntheses. (2004).[1] N,N-Diethyl-2-methoxybenzamide. Coll. Vol. 10, p.301. (Demonstrates the SOCl2/DMF method on a similar alkoxy-benzoic acid).

Sources

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. growingscience.com [growingscience.com]

- 9. peptide.com [peptide.com]

1-(4-butoxybenzoyl)pyrrolidine stability and degradation issues

Stability, Degradation & Troubleshooting Guide

Compound Snapshot & Chemical Vulnerabilities

Compound: 1-(4-butoxybenzoyl)pyrrolidine Chemical Class: Tertiary Benzamide / Aryl Alkyl Ether Primary Application: Pharmaceutical intermediate, Nootropic research (Racetam/Unifiram analog), Liquid Crystal synthesis.

This molecule possesses two distinct structural motifs that dictate its stability profile: the tertiary amide bond and the para-butoxy ether tail . While generally robust under ambient conditions, specific environmental stressors trigger predictable degradation pathways.

| Structural Motif | Vulnerability | Trigger | Resulting Impurity |

| Tertiary Amide | Hydrolysis | Extreme pH (Acid/Base) + Heat | 4-Butoxybenzoic acid + Pyrrolidine |

| Butoxy Ether | Auto-oxidation | Oxygen + Light + Time | Peroxides, Aldehydes, Phenols |

| Benzoyl Ring | Photo-degradation | UV Light (<300 nm) | Ring-opening / Color change (Yellowing) |

Troubleshooting Guide (Q&A)

Issue 1: "I see a new, polar impurity peak increasing over time in my aqueous formulation."

Diagnosis: Hydrolytic Degradation.[1][2] Context: Tertiary amides are kinetically stable but thermodynamically unstable toward hydrolysis. If your formulation is acidic (pH < 4) or basic (pH > 9), or if the sample was subjected to heat, the amide bond cleaves.

The Fix:

-

Check pH: Ensure your buffer system maintains pH 6.0–8.0.

-

Verify Identity: The impurity is likely 4-butoxybenzoic acid . It will elute earlier (lower retention time) than the parent compound on a Reverse Phase C18 column due to the free carboxylic acid group (especially at neutral/high pH).

-

Self-Validating Test: Spike your sample with authentic 4-butoxybenzoic acid. If the impurity peak area increases without splitting, the identity is confirmed.

Issue 2: "My white powder has turned off-white or faint yellow after 6 months of storage."

Diagnosis: Oxidative Degradation (Auto-oxidation).

Context: The methylene group adjacent to the ether oxygen (the

The Fix:

-

Peroxide Test: Dissolve 10 mg in 1 mL methanol. Add 1 drop of starch-iodide solution. A blue/purple color indicates peroxide formation.

-

Purification: Recrystallize immediately from an antioxidant-containing solvent (e.g., Ethanol with 0.01% BHT) if purity is critical.

-

Prevention: Store under Argon/Nitrogen at -20°C.

Issue 3: "The compound precipitates out of my phosphate buffer (PBS)."

Diagnosis: Solubility Limit Exceeded.

Context: The butoxy tail adds significant lipophilicity (

The Fix:

-

Co-solvent Strategy: Pre-dissolve in DMSO or Ethanol (stock concentration 10-50 mM) before diluting into PBS. Keep final organic solvent concentration < 0.5% for cell assays, or up to 10% for chemical assays.

-

Cyclodextrins: Use Hydroxypropyl-

-cyclodextrin (HP

Degradation Mechanisms & Pathways[3][4]

The following diagram illustrates the two primary degradation vectors: Acid-Catalyzed Hydrolysis (Path A) and Radical Oxidation (Path B).

Figure 1: Dual degradation pathways.[2][3] Path A (Left) dominates in aqueous solution; Path B (Right) dominates in solid-state storage.

Experimental Protocols

Protocol A: Forced Degradation Stress Test (ICH Q1A Aligned)

Use this protocol to validate your analytical method (HPLC) and determine shelf-life.

Objective: Induce 5-20% degradation to identify stability-indicating peaks.

| Stress Condition | Procedure | Expected Outcome | System Suitability Check |

| Acid Hydrolysis | Dissolve in 0.1 N HCl. Heat at 60°C for 4 hours. | Formation of 4-butoxybenzoic acid. | Blank 0.1 N HCl injection must be flat. |

| Base Hydrolysis | Dissolve in 0.1 N NaOH. Heat at 60°C for 4 hours. | Formation of 4-butoxybenzoic acid (as carboxylate). | Verify pH neutralization before HPLC injection. |

| Oxidation | Dissolve in 3% | Complex mix: N-oxides (pyrrolidine ring) or ether cleavage. | Ensure peroxide doesn't co-elute with void volume. |

| Thermal | Solid state at 60°C for 7 days. | Minimal change (unless moisture present). | Compare against -20°C control sample. |

Protocol B: HPLC Method for Impurity Detection

Standard operating procedure for separating the parent from hydrolytic degradants.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide bond).

-

Acceptance Criteria: Resolution (

) between Parent and Impurity > 1.5.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6] International Council for Harmonisation.

- Bowden, K., et al. (1990). Structure-reactivity correlations in the hydrolysis of amides. Journal of Chemical Research. (General mechanism of tertiary amide hydrolysis).

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzamide derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. ikev.org [ikev.org]

- 5. database.ich.org [database.ich.org]

- 6. m.youtube.com [m.youtube.com]

Technical Support Center: Purification of 1-(4-butoxybenzoyl)pyrrolidine

Welcome to the technical support center for the synthesis and purification of 1-(4-butoxybenzoyl)pyrrolidine. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in achieving high purity for this compound. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 1-(4-butoxybenzoyl)pyrrolidine in a practical question-and-answer format.

Initial Purity Assessment & Impurity Identification

Q1: I've just completed the synthesis. What are the most likely impurities in my crude 1-(4-butoxybenzoyl)pyrrolidine?

A1: Your crude product's impurity profile is directly linked to the synthetic route employed. For a standard amidation reaction, the primary impurities are typically unreacted starting materials and reagents.

-

Starting Materials:

-

Reagents & Byproducts:

-

Coupling Agents: If you used a peptide coupling reagent like dicyclohexylcarbodiimide (DCC), the primary byproduct will be dicyclohexylurea (DCU). DCU is notoriously insoluble in many organic solvents and can often be removed by filtration.

-

Bases: Tertiary amine bases like triethylamine (TEA) or pyridine, used to scavenge acid, will be present. These are readily removed by an acidic aqueous wash.[4]

-

-

Side Products:

-

Hydrolysis: Premature hydrolysis of an activated carboxylic acid intermediate or the final product can revert back to 4-butoxybenzoic acid.

-

Q2: How can I quickly assess the purity of my crude product and identify these impurities?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique.[5] It provides a rapid, qualitative snapshot of your mixture's complexity.

-

Principle of Causality: The separation on a silica gel TLC plate is based on polarity. More polar compounds have a stronger affinity for the silica (stationary phase) and will travel a shorter distance up the plate (lower Rf value).

-

Procedure: Spot your crude material, along with co-spots of your starting materials (4-butoxybenzoic acid and pyrrolidine), on a silica plate. A typical eluent system to start with is 30-50% ethyl acetate in hexanes.

-

Visualization: The benzoyl group in your product and the benzoic acid starting material are UV-active and will appear as dark spots under a 254 nm UV lamp.[5] Pyrrolidine and other non-UV active impurities can be visualized by staining, for example, with a potassium permanganate dip.[5]

| Compound | Expected Rf (Relative) | UV Active? | Stains with KMnO4? |

| 1-(4-butoxybenzoyl)pyrrolidine | Moderate | Yes | Yes |

| 4-Butoxybenzoic Acid | Low (can streak) | Yes | Yes |

| Pyrrolidine | Low (can streak) | No | Yes |

| Triethylamine | Moderate-High | No | Yes |

| Dicyclohexylurea (DCU) | Moderate | No | Yes |

Purification Strategy & Troubleshooting

Q3: What should be my first purification step after the reaction is complete?

A3: An aqueous workup using liquid-liquid extraction is the essential first step to remove the bulk of ionic and highly polar impurities. This leverages the differing acid-base properties of the components.

-

Scientific Rationale: 1-(4-butoxybenzoyl)pyrrolidine is a neutral tertiary amide. It is not basic and will remain in the organic layer during both acidic and basic washes. In contrast, unreacted amines can be protonated into water-soluble salts, and unreacted carboxylic acids can be deprotonated into water-soluble salts.

-

Recommended Workflow:

-

Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

-

Wash with a dilute acid (e.g., 1 M HCl) to remove pyrrolidine and any amine bases.[4]

-

Wash with a dilute base (e.g., saturated NaHCO3 solution) to remove 4-butoxybenzoic acid.

-

Wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo.

-

Q4: My product has solidified after the workup, but TLC still shows minor impurities. Is recrystallization a good option?

A4: Yes, recrystallization is an excellent and highly efficient method for purifying solid amides, often yielding material of >99% purity.[6] The key is selecting an appropriate solvent system.

-

Principle of Causality: The ideal recrystallization solvent will dissolve your compound completely at an elevated temperature but poorly at room temperature or below, while the impurities remain soluble at all temperatures.

-

Solvent Selection:

-

Single Solvents: Test polar solvents like ethanol, isopropanol, or acetonitrile.[6]

-

Solvent Systems: A binary system is often more effective. Dissolve your crude solid in a minimum amount of a "good" solvent (like ethyl acetate or DCM) at room temperature, then slowly add a "poor" solvent (like hexanes or heptane) until the solution becomes persistently cloudy (the saturation point). Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

-

-

Troubleshooting:

-

Oiling Out: If the product separates as an oil instead of crystals, you may be cooling it too quickly, or the solvent is too nonpolar. Try using a more polar solvent or a slower cooling rate.

-

No Crystals Form: The solution may be too dilute, or it may require nucleation. Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previous batch.

-

Q5: Recrystallization failed to remove a key impurity. When and how should I use column chromatography?